molecular formula C16H19N7 B2458662 2-Methyl-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine CAS No. 2380169-81-1

2-Methyl-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine

Cat. No. B2458662
CAS RN: 2380169-81-1
M. Wt: 309.377
InChI Key: LNLLKHVCOWTAOZ-UHFFFAOYSA-N
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Description

The compound “2-Methyl-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine” is a complex organic molecule that contains several functional groups, including a pyrazolo[1,5-a]pyrazine ring, a piperazine ring, and a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures . The pyrazolo[1,5-a]pyrazine ring, the piperazine ring, and the pyrimidine ring would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could potentially allow for a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . Factors such as the size and shape of the molecule, the presence of functional groups, and the overall charge distribution within the molecule could all influence its properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact chemical structure and properties. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would likely depend on its intended use and observed properties. If it shows promising biological activity, for example, it could be further investigated as a potential therapeutic agent .

properties

IUPAC Name

2-methyl-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7/c1-12-10-17-11-19-15(12)21-5-7-22(8-6-21)16-14-9-13(2)20-23(14)4-3-18-16/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLLKHVCOWTAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=NC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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